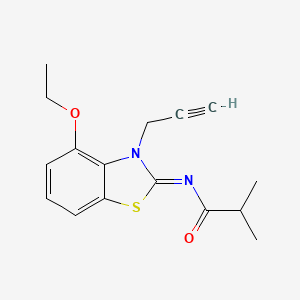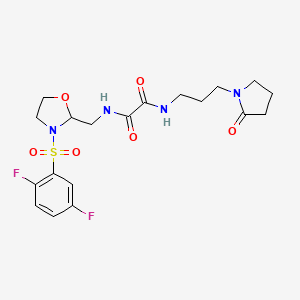![molecular formula C14H12ClFN6 B2492366 5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2415540-88-2](/img/structure/B2492366.png)
5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, utilizing intermediates and reagents to construct the desired chemical structure. For instance, practical synthesis approaches for related compounds have been described, demonstrating the conversion of commercially available precursors into key intermediates for further chemical transformations (Zhang et al., 2009). Other methods include three-component synthesis strategies, which offer a streamlined pathway to synthesize complex molecules from simpler starting materials (Ranjbar‐Karimi et al., 2010).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are among the techniques used to characterize and confirm the molecular structure of similar compounds. These analytical methods provide detailed insights into the arrangement of atoms within a molecule, confirming the expected structure or revealing deviations (Sundar et al., 2011).
Chemical Reactions and Properties
The reactivity of compounds containing the pyridine-3-carbonitrile moiety often involves nucleophilic substitution reactions, enabling the introduction of various functional groups. This reactivity pattern facilitates the synthesis of a wide range of derivatives with potential biological activity or as intermediates in further synthetic applications (Channapur et al., 2019).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. For related compounds, these properties have been meticulously studied using techniques like X-ray diffraction, providing insights into the stability and solubility of the compounds under various conditions (Tranfić et al., 2011).
Chemical Properties Analysis
The chemical properties of a compound, including its reactivity, stability, and interaction with different reagents, define its utility in chemical syntheses and applications. For example, the synthesis of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile showcases the versatility of the pyridine-3-carbonitrile skeleton in forming trifluoromethylated N-heterocycles, highlighting the importance of understanding the chemical properties of such compounds (Channapur et al., 2019).
Scientific Research Applications
Synthesis and Characterization
- Reactions and Synthesis : The synthesis of related compounds involving chlorinated pyrimidines and piperazines has been explored, showing the potential for creating various derivatives with specific properties (Kalogirou & Koutentis, 2019).
- Structural Analysis : Studies have been conducted on the crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking of pyridine derivatives, which are structurally similar to 5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile, to understand their potential as NAMPT inhibitors (Venkateshan et al., 2019).
Biological and Pharmacological Applications
- Anticancer Properties : Research on pyrimidine-piperazine-chromene and -quinoline conjugates, which share structural similarities with the compound , has shown significant anti-proliferative activities against human breast cancer and kidney cell lines (Parveen et al., 2017).
- Receptor Antagonism : Similar compounds, particularly 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, have been synthesized and evaluated for their antagonism in the serotonin 5-HT3 receptor, indicating a potential application in neurological or psychiatric disorders (Mahesh et al., 2004).
Chemical Properties and Reactions
- Reactivity with DABCO : The compound's related structures have shown reactivity with DABCO, leading to the formation of new compounds with distinct properties, which could have implications in material science or pharmaceutical chemistry (Kalogirou & Koutentis, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to changes in the target’s function .
Biochemical Pathways
Related compounds, such as 5-fluoro-2-amino pyrimidines, have been synthesized by reacting with various amines in the presence of k2co3, via c-n bond-forming reaction . This suggests that the compound may affect pathways related to pyrimidine synthesis or metabolism.
Pharmacokinetics
The compound’s structure suggests that it may have good oral bioavailability, as it complies with lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Result of Action
Related compounds have shown various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
5-chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN6/c15-12-5-10(6-17)7-18-13(12)21-1-3-22(4-2-21)14-19-8-11(16)9-20-14/h5,7-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBURBNNXFOICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)



![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide](/img/structure/B2492293.png)




![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)
![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2492303.png)